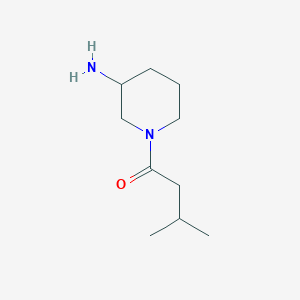

1-(3-Methylbutanoyl)piperidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-3-4-9(11)7-12/h8-9H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKNDZVHVOCMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114596-49-4 | |

| Record name | 1-(3-aminopiperidin-1-yl)-3-methylbutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Methylbutanoyl)piperidin-3-amine: Synthesis, Characterization, and Potential Applications

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets. This guide focuses on a specific, uncharacterized derivative, 1-(3-Methylbutanoyl)piperidin-3-amine , a molecule combining the piperidine core with an isovaleroyl group.

While direct experimental data for this compound is not available in the public domain, this document serves as a comprehensive technical guide based on established chemical principles and data from its constituent precursors. We will provide a robust theoretical framework for its synthesis, predict its physicochemical and spectral properties, and discuss its potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals interested in novel piperidine-based compounds.

Predicted Physicochemical Properties

The properties of this compound are predicted based on the known characteristics of its precursors, piperidin-3-amine and 3-methylbutanoic acid (isovaleric acid).[4][5] These estimations provide a baseline for experimental design and compound handling.

| Property | Predicted Value | Rationale & References |

| Molecular Formula | C₁₀H₂₀N₂O | Derived from structural components. |

| Molecular Weight | 184.28 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar N-acylated piperidines. |

| Boiling Point | > 250 °C (estimated) | Expected to be significantly higher than precursors due to increased molecular weight and amide hydrogen bonding. |

| Solubility | Soluble in methanol, ethanol, DCM, THF. Sparingly soluble in water. | The aliphatic nature of the isovaleroyl group reduces aqueous solubility, while the polar amide and amine groups ensure solubility in organic solvents. |

| pKa (Conjugate Acid) | ~8.5 - 9.5 | The primary amine at the 3-position is the most basic site. This value is slightly lower than piperidine itself due to the electron-withdrawing effect of the amide group. |

Proposed Synthesis: Acylation of Piperidin-3-amine

The most direct and logical route to synthesize this compound is through the nucleophilic acyl substitution reaction between a suitable piperidin-3-amine precursor and an activated form of 3-methylbutanoic acid. The primary amine at the 3-position is significantly more nucleophilic than the secondary amine within the piperidine ring, which is sterically hindered and electronically deactivated by its connection to the acyl group. However, to ensure regioselectivity at the exocyclic amine, a protection strategy is advisable. A more practical approach for selective acylation at the ring nitrogen involves starting with piperidin-3-amine.

The following protocol details the acylation of the piperidine ring nitrogen.

Protocol 1: Synthesis of this compound

This protocol is based on the well-established Schotten-Baumann reaction conditions for the acylation of amines with acyl chlorides.[6][7]

Step 1: Preparation of 3-Methylbutanoyl Chloride

3-Methylbutanoic acid can be converted to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂).[8][9]

-

Materials: 3-Methylbutanoic acid (1.0 eq), Thionyl chloride (1.2 eq), N,N-Dimethylformamide (catalytic amount).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add 3-methylbutanoic acid.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride at room temperature with stirring.

-

Heat the reaction mixture to 70-80 °C for 2-3 hours, or until gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is 3-methylbutanoyl chloride, which can be used in the next step without further purification.[10]

-

Step 2: Amide Coupling Reaction

-

Materials: Piperidin-3-amine (1.0 eq), 3-Methylbutanoyl chloride (1.05 eq), Dichloromethane (DCM), Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 eq).

-

Procedure:

-

Dissolve piperidin-3-amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Add the base (TEA or DIEA) to the solution.

-

Slowly add a solution of 3-methylbutanoyl chloride in DCM dropwise to the stirred amine solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Diagram of Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectral Properties

Predicting the spectral characteristics is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the conformational rigidity introduced by the amide bond, which can lead to broadened signals or the presence of rotamers.[11][12][13]

-

δ 0.9-1.0 ppm (doublet, 6H): Two equivalent methyl groups of the isovaleroyl side chain.

-

δ 1.5-2.0 ppm (multiplet, 4H): Protons at C4 and C5 of the piperidine ring.

-

δ 2.0-2.2 ppm (multiplet, 1H): Methine proton of the isovaleroyl side chain.

-

δ 2.2-2.4 ppm (doublet of doublets, 2H): Methylene protons of the isovaleroyl side chain adjacent to the carbonyl.

-

δ 2.5-3.5 ppm (multiplet, 5H): Protons at C2, C3, and C6 of the piperidine ring. These signals are likely to be broad and complex due to the influence of the amide and the adjacent nitrogen.

-

Amine protons (NH₂): A broad singlet, which may be exchangeable with D₂O, typically appearing between δ 1.5-3.0 ppm.

¹³C NMR Spectroscopy

-

δ ~22.5 ppm: Methyl carbons of the isovaleroyl group.

-

δ ~25.0 ppm: Methine carbon of the isovaleroyl group.

-

δ ~25-35 ppm: C4 and C5 carbons of the piperidine ring.

-

δ ~45-55 ppm: C2, C3, and C6 carbons of the piperidine ring.

-

δ ~46.0 ppm: Methylene carbon of the isovaleroyl group.

-

δ ~172.0 ppm: Carbonyl carbon of the amide.

Infrared (IR) Spectroscopy

-

3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine.

-

2950-2850 cm⁻¹: C-H stretching of aliphatic groups.

-

~1630 cm⁻¹ (strong): C=O stretching of the tertiary amide (amide I band).

-

1470-1430 cm⁻¹: C-N stretching.

Mass Spectrometry (MS)

-

[M+H]⁺: Expected at m/z 185.16.

-

Key Fragmentation Patterns: Loss of the isovaleroyl group, and fragmentation of the piperidine ring.

Potential Applications in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve pharmacokinetic properties and provide a rigid framework for binding to biological targets.[2][3] The introduction of an isovaleroyl group at the 1-position and a primary amine at the 3-position creates a molecule with several points for further diversification, making it an interesting starting point for library synthesis.

-

CNS Disorders: Many CNS-active drugs, including antipsychotics and analgesics, feature a piperidine core. The lipophilicity of the isovaleroyl group may enhance blood-brain barrier penetration.

-

Enzyme Inhibition: The 3-amino group can serve as a key hydrogen-bonding moiety for interaction with enzyme active sites, such as kinases or proteases.

-

Fragment-Based Drug Discovery (FBDD): This molecule can be considered a 3D fragment. The primary amine provides a vector for growing the fragment into more complex and potent molecules.[14]

Safety and Handling

Given the lack of specific toxicology data, a cautious approach based on the precursors is mandatory.

-

Piperidin-3-amine: Corrosive and can cause severe skin burns and eye damage.

-

3-Methylbutanoyl Chloride: A reactive acylating agent, corrosive, and lachrymatory. Reacts violently with water and nucleophiles.[10]

-

This compound (Predicted): Expected to be a skin and eye irritant. The primary amine will make the compound basic.

Handling Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from strong oxidizing agents and acids.

Conclusion

This compound represents a novel, synthetically accessible molecule built upon the privileged piperidine scaffold. While this guide is predictive in nature, it provides a solid and scientifically grounded foundation for its synthesis, characterization, and exploration in a research setting. The detailed protocols and predicted data herein are designed to empower researchers to confidently incorporate this and similar compounds into their drug discovery and development pipelines, leveraging the proven potential of the piperidine core to create new chemical entities with valuable therapeutic properties.

References

-

The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. ResearchGate. Available at: [Link].

-

3-Methylbutanoyl chloride | CAS#:108-12-3. Chemsrc. Available at: [Link].

-

Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1–e14. Available at: [Link].

-

Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link].

-

Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link].

-

Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). Cheméo. Available at: [Link].

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link].

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link].

-

3-methylbutanoyl chloride - 108-12-3, C5H9ClO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link].

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link].

-

reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link].

-

Butanoic acid, 3-methyl-. NIST WebBook. Available at: [Link].

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. PMC - NIH. Available at: [Link].

-

Chemical Properties of Butanoyl chloride, 3-methyl- (CAS 108-12-3). Cheméo. Available at: [Link].

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link].

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link].

-

Amide Synthesis. Fisher Scientific. Available at: [Link].

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. Available at: [Link].

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link].

-

3-Methylbutanoic acid | CAS#:503-74-2. Chemsrc. Available at: [Link].

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Methylbutanoic acid | CAS#:503-74-2 | Chemsrc [chemsrc.com]

- 6. Amide Synthesis [fishersci.it]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

An In-depth Technical Guide to 1-(3-Methylbutanoyl)piperidin-3-amine (CAS Number 1114596-49-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(3-Methylbutanoyl)piperidin-3-amine, a piperidine-based compound with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document synthesizes information from related structures and established chemical principles to offer a robust resource for researchers. The guide covers the compound's structure, physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential biological significance based on analogous structures.

Introduction and Molecular Overview

This compound, with the Chemical Abstracts Service (CAS) number 1114596-49-4, is a fascinating molecule for those engaged in the exploration of novel therapeutics. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties.[1] The addition of a 3-methylbutanoyl (isovaleroyl) group and a primary amine at the 3-position of the piperidine ring presents a unique combination of functionalities that could interact with various biological targets.

The structure suggests potential for hydrogen bonding via the amide and amine groups, as well as hydrophobic interactions from the isobutyl moiety. These features are critical for molecular recognition and binding to protein targets.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value/Information | Rationale and Supporting Evidence |

| Molecular Formula | C₁₀H₂₀N₂O | Derived from the chemical structure. |

| Molecular Weight | 184.28 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. | Based on the properties of similar N-acylated piperidines. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water is anticipated, though it may be enhanced at acidic pH due to the basicity of the amine groups. | The presence of both polar (amine, amide) and non-polar (isobutyl, piperidine ring) moieties suggests amphiphilic character. Piperidine derivatives often exhibit improved solubility.[2] |

| pKa | The piperidine nitrogen is expected to have a pKa around 8-9, and the primary amine a pKa around 9-10. | These are typical pKa values for secondary amines within a piperidine ring and primary alkylamines, respectively. The electron-withdrawing effect of the amide will slightly decrease the basicity of the piperidine nitrogen. |

| LogP | Estimated to be in the range of 1.5 - 2.5. | This prediction is based on the contribution of the piperidine ring and the acyl chain, suggesting moderate lipophilicity. |

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be logically achieved through the acylation of piperidin-3-amine with 3-methylbutanoic acid or an activated derivative thereof. This is a standard amide bond formation reaction.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward disconnection at the amide bond, leading back to two commercially available starting materials: piperidin-3-amine and 3-methylbutanoic acid (isovaleric acid).

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Experimental Protocol:

-

Activation of 3-Methylbutanoic Acid:

-

To a solution of 3-methylbutanoic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a peptide coupling reagent such as HATU (1.1 eq.) or HBTU (1.1 eq.). [3] * Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture.

-

Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate. The choice of coupling reagent is critical; HATU is often preferred for its efficiency and lower rate of racemization in chiral systems. [3]

-

-

Amide Bond Formation:

-

To the solution containing the activated ester, add a solution of piperidin-3-amine (1.0 eq.) in DMF.

-

Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion of the reaction, dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure this compound.

-

Self-Validating System: The success of each step can be validated. The formation of the activated ester can be inferred by the consumption of the starting carboxylic acid (monitored by TLC). The final product can be characterized by its unique retention factor on TLC and its mass-to-charge ratio in MS analysis. The purity of the final compound should be assessed by HPLC and its structure confirmed by NMR spectroscopy.

Structural Characterization: A Spectroscopic Roadmap

While specific spectra for this compound are not available, the following are the expected key signals in its characterization:

-

¹H NMR:

-

Signals corresponding to the protons of the 3-methylbutanoyl group, including a doublet for the two methyl groups and a multiplet for the methine proton.

-

A complex set of multiplets for the piperidine ring protons.

-

A broad singlet for the primary amine protons (NH₂), which is exchangeable with D₂O.

-

A signal for the amide proton (NH), which may be a broad singlet or a multiplet depending on its coupling to adjacent protons.

-

-

¹³C NMR:

-

A carbonyl carbon signal for the amide around 170-175 ppm.

-

Signals for the carbons of the 3-methylbutanoyl group.

-

Distinct signals for the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS):

-

The electrospray ionization (ESI) mass spectrum in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 185.16.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic N-H stretching vibration for the primary amine around 3300-3400 cm⁻¹, likely appearing as a doublet. [4] * An N-H stretching band for the secondary amide around 3300 cm⁻¹. [4] * A strong C=O stretching vibration for the amide carbonyl group around 1630-1650 cm⁻¹. [4] * C-N stretching vibrations in the 1000-1350 cm⁻¹ region. [4]

-

Potential Biological Activity and Applications

The biological activity of this compound has not been explicitly reported. However, the piperidine carboxamide scaffold is present in a variety of biologically active molecules.

-

Enzyme Inhibition: Piperidine carboxamides have been investigated as inhibitors of various enzymes. For instance, derivatives have shown activity as calpain inhibitors, which have potential in treating neurodegenerative diseases. [5]The structural features of this compound could allow it to fit into the active sites of certain proteases or kinases.

-

Receptor Modulation: The piperidine core is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. The combination of a basic amine and a hydrogen-bond-accepting amide could facilitate interactions with these receptor families.

-

Antimicrobial Activity: Some piperidine derivatives have demonstrated antimicrobial properties. [6]The lipophilic isovaleroyl group could enhance membrane permeability, a desirable trait for antimicrobial agents.

-

Drug Discovery Scaffold: Perhaps the most immediate application for this compound is as a versatile building block in the synthesis of more complex molecules for drug discovery libraries. The primary amine provides a convenient handle for further derivatization, allowing for the rapid generation of a diverse set of compounds for high-throughput screening.

Conclusion

This compound is a compound with significant potential for researchers in the fields of medicinal chemistry and drug development. While direct experimental data is currently sparse, this in-depth guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic protocol is based on well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic properties offer a baseline for experimental verification. As a molecule incorporating the privileged piperidine scaffold, this compound warrants further investigation as a novel chemical entity and a valuable building block for the discovery of new therapeutic agents.

References

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). CSIR-NIScPR Online Periodicals Repository. Retrieved from [Link]

-

Piperidin-3-amine. (n.d.). PubChem. Retrieved from [Link]

-

1-Aminopiperidine. (n.d.). PubChem. Retrieved from [Link]

-

Piperidine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Piperidine-renin inhibitors compounds with improved physicochemical properties. (n.d.). PubMed. Retrieved from [Link]

-

Changes in the Physicochemical Properties of Piperine/ β -Cyclodextrin due to the Formation of Inclusion Complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2023). Journal of the American Chemical Society. Retrieved from [Link]

-

1-Nitrosopiperidin-3-amine. (n.d.). SynZeal. Retrieved from [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2024). EMBL-EBI. Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). ResearchGate. Retrieved from [Link]

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025). ResearchGate. Retrieved from [Link]

-

Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

The infrared spectra of secondary amines and their salts. (2025). ResearchGate. Retrieved from [Link]

-

Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). PubMed. Retrieved from [Link]

-

(R)-3-Aminopiperidine. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. (n.d.). ResearchGate. Retrieved from [Link]

-

N-Nitroso 3 Amino Piperidine. (n.d.). Cleanchem. Retrieved from [Link]

-

Facile and Green Synthesis of Saturated Cyclic Amines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Organic chemistry. (n.d.). Wikipedia. Retrieved from [Link]

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. Retrieved from [Link]

-

1-BOC-3-Aminopiperidine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. (2000). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(3-Methylbutanoyl)piperidin-3-amine

Introduction: A Rational Approach to a Novel Scaffold

In the landscape of modern drug discovery, the piperidine ring is a privileged scaffold, forming the core of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] The compound 1-(3-Methylbutanoyl)piperidin-3-amine presents a novel, yet rationally designed, chemical entity. Its structure, featuring a 3-aminopiperidine core N-acylated with a 3-methylbutanoyl (isovaleroyl) group, suggests a potential interaction with specific biological targets. The 3-aminopiperidine moiety is a well-established pharmacophore, notably found in several blockbuster drugs, including inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[4][5]

This technical guide eschews a rigid template to provide a fluid, logic-driven framework for the comprehensive elucidation of the mechanism of action (MoA) of this compound. We will proceed from a structurally-informed hypothesis to a multi-tiered experimental validation strategy, designed to provide definitive evidence of the compound's primary biological target and its downstream physiological consequences. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Part 1: The Central Hypothesis - Targeting Dipeptidyl Peptidase-IV (DPP-IV)

The primary hypothesis is that This compound acts as an inhibitor of the enzyme Dipeptidyl Peptidase-IV (DPP-IV) .

Rationale from Structure-Activity Relationships (SAR)

This hypothesis is grounded in the established pharmacology of 3-aminopiperidine derivatives. DPP-IV inhibitors, also known as "gliptins," are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus.[6][7] Several highly successful drugs in this class, such as alogliptin and linagliptin, feature a 3-aminopiperidine ring as a key structural motif.[5] This amine group typically forms a critical salt bridge or hydrogen bond interaction within the S2 subsite of the DPP-IV active site.

The 1-(3-Methylbutanoyl) group attached to the piperidine nitrogen is hypothesized to occupy the S1 hydrophobic pocket of the DPP-IV active site. While many gliptins have more complex moieties at this position, the relatively small, branched isovaleroyl group could still form favorable hydrophobic interactions. The overall structure, therefore, presents a plausible pharmacophore for DPP-IV inhibition.

The DPP-IV Signaling Pathway

DPP-IV is a serine exopeptidase that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Peptide (GIP).[6][8] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, the bioavailability of active GLP-1 and GIP is increased, leading to enhanced insulin release and suppressed glucagon secretion, thereby lowering blood glucose levels.[7][9]

Caption: Proposed signaling pathway of DPP-IV inhibition by the test compound.

Part 2: Experimental Elucidation of the Mechanism of Action

A tiered approach will be employed to rigorously test our central hypothesis. This involves moving from simple, direct biochemical assays to more complex cellular and proteome-wide analyses.

Tier 1: Direct Target Engagement and Potency

The foundational experiment is to determine if this compound directly inhibits DPP-IV enzymatic activity and with what potency.

Workflow: In Vitro DPP-IV Inhibition Assay

Caption: Workflow for the in vitro DPP-IV enzymatic inhibition assay.

Detailed Protocol: Fluorogenic DPP-IV Inhibition Assay [10]

-

Reagent Preparation:

-

Prepare a 2X working solution of recombinant human DPP-IV enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare a 2X working solution of the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer to create 4X final concentrations. A known DPP-IV inhibitor (e.g., Sitagliptin) should be prepared similarly as a positive control.

-

-

Assay Execution (in a 384-well black plate):

-

Add 25 µL of 4X test compound or control to appropriate wells.

-

Add 50 µL of 2X DPP-IV enzyme solution to all wells.

-

Mix and pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of 2X Gly-Pro-AMC substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control.

-

Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Expected Outcome & Interpretation: A dose-dependent inhibition of DPP-IV activity will confirm the initial hypothesis. The IC₅₀ value will quantify the compound's potency.

| Compound | Target | Assay Type | IC₅₀ (nM) [Hypothetical] |

| This compound | DPP-IV | Fluorogenic | 85.2 |

| Sitagliptin (Control) | DPP-IV | Fluorogenic | 19.5 |

Tier 2: Mechanism of Inhibition & Direct Binding Confirmation

Once inhibitory activity is confirmed, the next logical step is to understand how the compound inhibits the enzyme and to verify direct physical binding.

2.2.1. Isothermal Titration Calorimetry (ITC) for Kinetic Analysis

Causality: While the IC₅₀ value measures potency, it does not reveal the mechanism of inhibition (e.g., competitive, non-competitive). ITC is a powerful, label-free technique that directly measures the heat changes associated with an enzymatic reaction in real-time.[11][12][13] By measuring the reaction rate at different substrate concentrations in the presence and absence of the inhibitor, we can determine the inhibition modality.

Detailed Protocol: ITC-based Enzyme Kinetics [11][12][14]

-

Setup: Place the DPP-IV enzyme solution in the ITC sample cell. Fill the injection syringe with a concentrated solution of the substrate (Gly-Pro-dipeptide).

-

Experiment 1 (No Inhibitor): Perform a multiple-injection experiment, titrating the substrate into the enzyme solution. The power required to maintain thermal equilibrium is measured, which is proportional to the reaction rate. This generates a Michaelis-Menten curve, from which Kₘ and Vₘₐₓ are derived.

-

Experiment 2 (With Inhibitor): Repeat the experiment with a fixed concentration of this compound pre-incubated with the enzyme in the cell.

-

Data Analysis: Compare the Michaelis-Menten plots.

-

Competitive Inhibition: Kₘ will increase, Vₘₐₓ will remain unchanged.

-

Non-competitive Inhibition: Kₘ will be unchanged, Vₘₐₓ will decrease.

-

Uncompetitive Inhibition: Both Kₘ and Vₘₐₓ will decrease.

-

2.2.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Biochemical assays use purified recombinant proteins, which may not perfectly reflect the target's state in a complex cellular environment. CETSA provides definitive evidence of target engagement in intact cells or cell lysates.[15][16][17] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[18]

Workflow: CETSA for DPP-IV Target Engagement

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-based CETSA [15][19]

-

Cell Treatment: Treat intact Caco-2 cells (which endogenously express DPP-IV) with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour.

-

Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them for 3 minutes across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling to 4°C.

-

Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).

-

Detection: Collect the supernatant and quantify the amount of soluble DPP-IV at each temperature point using SDS-PAGE and Western blotting with a specific anti-DPP-IV antibody.

-

Analysis: Quantify the band intensities and plot the normalized soluble DPP-IV fraction against temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ). A positive shift in Tₘ in the compound-treated samples relative to the vehicle control confirms target engagement.

Tier 3: Specificity and Off-Target Profiling

Causality: A critical aspect of drug development is ensuring selectivity. While our compound is designed for DPP-IV, it may interact with other proteins, leading to off-target effects. Unbiased, proteome-wide methods are essential for a comprehensive safety and MoA profile.

2.3.1. Kinobeads Profiling (Chemoproteomics)

While "Kinobeads" are designed to capture kinases, the underlying principle of affinity chromatography with broad-spectrum immobilized ligands is applicable to other enzyme classes.[1][20][21] A custom affinity matrix could be developed, but for initial screening, a broad panel like Kinobeads can reveal unexpected interactions with kinases that might share structural similarities in their binding pockets.

Protocol Overview: Competitive Chemoproteomics [20][22]

-

A cell lysate is incubated with a specific concentration of the test compound.

-

The lysate is then passed over "Kinobeads"—sepharose beads derivatized with a cocktail of non-selective kinase inhibitors.[23]

-

Proteins that bind to the beads are eluted and identified/quantified by LC-MS/MS.

-

By comparing the protein profile from the test compound-treated lysate to a vehicle-treated lysate, one can identify proteins that were displaced from the beads by the test compound. These are potential off-targets.

2.3.2. LC-MS/MS-based Proteome-wide Target Identification

A more direct and unbiased approach is to use LC-MS/MS to identify protein targets without the need for specific affinity resins.[24][25][26] Methods like Drug Affinity Responsive Target Stability (DARTS) leverage the same principle as CETSA (ligand-induced stabilization) but use proteolysis instead of heat as the denaturing stress.[27]

Protocol Overview: DARTS [27]

-

Two aliquots of cell lysate are prepared. One is treated with the test compound, the other with vehicle.

-

Both lysates are subjected to limited proteolysis with a protease like pronase. Target proteins bound to the compound will be more resistant to digestion.

-

The digestion is stopped, and the samples are analyzed by LC-MS/MS.[28]

-

Proteins that are significantly less digested (i.e., more abundant as full-length or large fragments) in the compound-treated sample are identified as potential targets.

Conclusion

This guide outlines a logical, multi-tiered strategy to investigate the mechanism of action of this compound. By starting with a strong, structure-based hypothesis—inhibition of DPP-IV—and systematically applying a suite of robust biochemical and cell-based assays, a high-confidence MoA can be established. The proposed workflow, moving from in vitro enzymatic assays (Tier 1) to cellular target engagement and mechanistic studies (Tier 2), and finally to proteome-wide specificity profiling (Tier 3), represents a comprehensive and self-validating system. This approach not only tests the primary hypothesis but also proactively identifies potential off-targets, providing a complete pharmacological profile essential for further drug development.

References

-

Dornadula, S., & Gothwal, A. (2026). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Rassaf, T., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 26(15), 4475. [Link]

-

Bantscheff, M., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 14(1), 154-167. [Link]

-

Li, Y., et al. (2022). Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. Foods, 11(7), 1032. [Link]

-

Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

- Eckhardt, M., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.

-

Al-Sanea, M. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 147-160. [Link]

-

Wang, Y., et al. (2023). Isovaleryl Sucrose Esters from Atractylodes japonica and Their Cytotoxic Activity. Molecules, 28(23), 7801. [Link]

-

Hansen, L. D., & Russell, D. J. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 603774. [Link]

-

Marra, A., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11(1), 1-16. [Link]

-

Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 501-535. [Link]

-

Shah, S., et al. (2023). Structure–activity relationship of piperidine derivatives with dual inhibitory activity against tyrosinase and pancreatic lipase: In vitro and in silico studies. ResearchGate. [Link]

-

Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

-

Wikipedia contributors. (2023). Dipeptidyl peptidase-4 inhibitor. Wikipedia. [Link]

-

Hansen, L. D., & Russell, D. J. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 603774. [Link]

-

Gu, M. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. [Link]

-

Suerbaev, K. A., et al. (2025). Synthesis of Biological Active Esters of the Isovaleric Acid by Isobutylene Hydroalkoxycarbonylation. ResearchGate. [Link]

-

Shishkina, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6434. [Link]

-

Al-masri, I. M., et al. (2026). Dipeptidyl Peptidase-4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Pharmaceuticals, 19(1), 1. [Link]

-

Wölfling, J., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(10), 2874-2889. [Link]

-

Thomas, D. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Médard, G., et al. (2020). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 19(10), 4246-4254. [Link]

-

Zhang, H., et al. (2023). A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. Molecules, 28(9), 3797. [Link]

-

Doneanu, A., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Bioanalysis, 8(12), 1289-1311. [Link]

-

TA Instruments. (n.d.). Characterizing Enzyme Kinetics by iTC. TA Instruments. [Link]

-

Wikipedia contributors. (2023). 5-HT2A receptor. Wikipedia. [Link]

-

Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007). Elabscience. [Link]

-

O'Brien Johnson, R. (2018). A Liquid Chromatography-Mass Spectrometry Platform for Identifying Protein Targets of Small-Molecule Binding Relevant to Disease and Metabolism. eScholarship. [Link]

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

-

David, U. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

Wang, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(19), e4171. [Link]

-

Chen, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 893457. [Link]

-

Bantscheff, M., et al. (2019). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

-

Kleman, A. F., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14389-14396. [Link]

-

Nagasu, T., et al. (2001). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 44(25), 4437-4446. [Link]

-

de la Cruz, G., et al. (2026). GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors. ACS Omega, 11(4), 4989-5002. [Link]

-

Khom, S. T., et al. (2024). Structure of few bio-active compounds having 3-amino piperidine ring system. Indian Journal of Chemistry - Section B, 63B(5), 519-523. [Link]

-

Médard, G., et al. (2013). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 9(4), 236-243. [Link]

-

von Pawel-Rammingen, U., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 55(1), 353-362. [Link]

-

Malvern Panalytical. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Biocompare. [Link]

-

El-Sayed, R., et al. (2023). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

-

Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. ResearchGate. [Link]

-

Armstrong, P. C., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2355325. [Link]

-

Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 187-208. [Link]

-

Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2235-2245. [Link]

-

Mocan, A., et al. (2022). Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. Plants, 11(9), 1166. [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

-

El-Gaby, M. S. A., et al. (2020). Structure activity relationship. ResearchGate. [Link]

Sources

- 1. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 11. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]

- 12. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biocompare.com [biocompare.com]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 24. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 26. drugtargetreview.com [drugtargetreview.com]

- 27. A Liquid Chromatography-Mass Spectrometry Platform for Identifying Protein Targets of Small-Molecule Binding Relevant to Disease and Metabolism [escholarship.org]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Evaluation of 1-(3-Methylbutanoyl)piperidin-3-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] This guide provides a comprehensive technical framework for the synthesis, purification, characterization, and potential biological evaluation of the novel compound, 1-(3-Methylbutanoyl)piperidin-3-amine. While direct literature on this specific molecule is not available, this document leverages established synthetic methodologies for N-acylation of 3-aminopiperidine and the known pharmacological relevance of related structures to provide a robust starting point for its investigation. We will explore proposed synthetic pathways, including considerations for stereochemistry, detailed experimental protocols, and analytical techniques for structural verification. Furthermore, we will discuss potential therapeutic applications based on the convergence of the piperidine and isovalerate moieties, suggesting avenues for future pharmacological screening.

Introduction: The Significance of the 3-Aminopiperidine Scaffold

The 3-aminopiperidine moiety is a privileged structural motif in drug discovery, appearing in a wide array of clinically approved drugs and investigational agents.[1][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities that can interact with biological targets.[3] The amine at the 3-position provides a key handle for derivatization, allowing for the exploration of structure-activity relationships. This guide focuses on the synthesis and potential utility of a novel derivative, this compound, which incorporates an isovaleroyl group. Isovaleric acid and its derivatives are also of interest in pharmaceutical sciences, having been utilized in the development of sedatives and other therapeutic agents.[4] The combination of these two pharmacologically relevant fragments in a single molecule presents an intriguing opportunity for the discovery of new bioactive compounds.

Predicted Physicochemical Properties

A preliminary in-silico analysis of this compound provides a foundation for understanding its likely chemical behavior and for planning its synthesis and purification.

| Property | Predicted Value |

| Molecular Formula | C10H20N2O |

| Molecular Weight | 184.28 g/mol |

| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.0 |

| pKa (most basic) | ~9.5 - 10.5 (piperidine nitrogen) |

| pKa (most acidic) | ~16 - 17 (amide N-H) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Note: These values are estimations generated from standard computational models and should be experimentally verified.

Proposed Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be approached through several established amide bond formation methodologies. The choice of a specific route will depend on the availability of starting materials, desired scale, and considerations regarding the stereochemistry of the 3-aminopiperidine starting material.

General Synthetic Strategy: Amide Coupling

The most direct approach involves the acylation of 3-aminopiperidine with an activated derivative of 3-methylbutanoic acid (isovaleric acid). Given the presence of two amine functionalities in 3-aminopiperidine (a primary amine at the 3-position and a secondary amine within the piperidine ring), selective acylation of the exocyclic primary amine is desired. This can often be achieved under standard conditions due to the higher nucleophilicity of the primary amine. However, protection of the piperidine nitrogen may be necessary to ensure regioselectivity.

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Route 2: Protected Synthesis)

This protocol utilizes a Boc-protected 3-aminopiperidine to ensure selective acylation and facilitate purification.

Step 1: Amide Coupling

-

Reagents and Materials:

-

N-Boc-3-aminopiperidine (1.0 eq)

-

3-Methylbutanoic acid (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

-

Procedure:

-

To a solution of N-Boc-3-aminopiperidine and 3-methylbutanoic acid in anhydrous DMF, add DIPEA.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add HATU portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

-

Step 2: Boc Deprotection

-

Reagents and Materials:

-

Crude N-Boc protected intermediate from Step 1

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the crude intermediate in DCM.

-

Add an excess of TFA or 4M HCl in Dioxane to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether, or neutralize with a base and extract the free amine.

-

Considerations for Stereochemistry

3-Aminopiperidine is a chiral molecule. The synthesis can be performed using racemic 3-aminopiperidine, which will result in a racemic mixture of the final product. For stereospecific synthesis, enantiomerically pure (R)- or (S)-3-aminopiperidine should be used as the starting material.[5][6] The enantiomeric purity of the final product can be determined by chiral High-Performance Liquid Chromatography (HPLC).[7]

Purification and Characterization

Purification and rigorous characterization are essential to confirm the identity and purity of the synthesized this compound.

Purification

-

Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine, can be employed.

-

Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

Characterization

A combination of spectroscopic techniques should be employed for structural elucidation and purity assessment.

| Technique | Expected Observations |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | - Signals corresponding to the piperidine ring protons. - A doublet for the two methyl groups of the isovaleroyl moiety. - A multiplet for the CH group of the isovaleroyl moiety. - Signals for the CH2 group adjacent to the carbonyl. - An amide N-H proton signal. The presence of rotamers due to restricted rotation around the amide bond may lead to the observation of multiple sets of signals.[8][9] |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - A signal for the carbonyl carbon of the amide. - Signals for the carbons of the piperidine ring. - Signals for the carbons of the isovaleroyl group. |

| MS (Mass Spectrometry) | - The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

| HRMS (High-Resolution Mass Spectrometry) | - To confirm the elemental composition of the molecule. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | - A characteristic C=O stretching vibration for the amide. - N-H stretching vibrations. |

| Chiral HPLC | - To determine the enantiomeric excess if a chiral synthesis was performed.[7] |

Potential Biological and Pharmacological Evaluation

The structural features of this compound suggest several avenues for pharmacological investigation. Piperidine derivatives have demonstrated a wide range of biological activities, including anticancer, central nervous system (CNS), and antimicrobial effects.[2][3] The isovalerate moiety is found in compounds with sedative properties.[4]

Proposed Screening Assays

A tiered approach to screening is recommended to efficiently evaluate the biological potential of this novel compound.

Caption: Proposed workflow for biological evaluation.

-

CNS Activity: Given the prevalence of piperidine-containing drugs acting on the CNS, initial screening against a panel of CNS receptors (e.g., dopamine, serotonin, opioid receptors) would be prudent.[10] In vivo models for anxiety and pain could also be considered.[11]

-

Anticancer Activity: The compound could be screened against a panel of cancer cell lines to assess for cytotoxic or anti-proliferative effects.

-

Antimicrobial Activity: Evaluation against a range of bacterial and fungal strains would determine any potential antimicrobial properties.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and preliminary biological evaluation of the novel compound this compound. By leveraging established synthetic protocols for N-acylation of 3-aminopiperidine and drawing upon the known pharmacological profiles of its constituent fragments, this document serves as a valuable resource for researchers venturing into the exploration of this and related molecules. The successful synthesis and subsequent biological screening of this compound may unveil new therapeutic leads and further underscore the utility of the 3-aminopiperidine scaffold in drug discovery.

References

- US20100029941A1 - Preparation of (r)

-

Wodtke, R., Steinberg, J., & Köckerling, M. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 253-263. (URL: [Link])

-

Sun, Y., Hu, B., Jing, Y., Wu, J., Zhou, M., Chen, M., Hao, F., & Sun, F. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(7), 379-384. (URL: [Link])

-

Venter, H., & van Rensburg, C. E. J. (2020). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. International Journal of Molecular Sciences, 21(21), 8243. (URL: [Link])

-

Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. (URL: [Link])

-

Wodtke, R., Steinberg, J., & Köckerling, M. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. (URL: [Link])

-

Karlsson, C., Rosengren, L., & Björquist, P. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(15), 5435-5444. (URL: [Link])

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. (URL: [Link])

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Isovaleric Acid as a Pharmaceutical Intermediate: Synthesis and Importance. (URL: [Link])

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (URL: [Link])

-

Rowles, I., & Turner, N. J. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(52), 7071-7074. (URL: [Link])

-

Wodtke, R., & Köckerling, M. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(12), 2119. (URL: [Link])

-

Wikipedia. (n.d.). Isovaleric acid. (URL: [Link])

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. (URL: [Link])

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. (URL: [Link])

-

Rowles, I., & Turner, N. J. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. (URL: [Link])

-

Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5894-5903. (URL: [Link])

- CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (URL: [Link])

- CN105111134A - Method for preparing (R)-or(S)

-

Teixeira, J., Tiritan, M. E., & Pinto, M. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(13), 2493. (URL: [Link])

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2141-2149. (URL: [Link])

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. (URL: [Link])

-

Wodtke, R., & Köckerling, M. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. (URL: [Link])

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 6. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Journey Through Discovery, Synthesis, and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1] Its journey from a pungent component of black pepper to a cornerstone of modern pharmaceuticals is a testament to the power of natural product chemistry and the ingenuity of synthetic innovation. This guide provides a comprehensive exploration of the discovery and history of piperidine derivatives, delving into their synthesis and profound impact on drug development. We will examine the evolution of synthetic strategies, from classical methods to modern catalytic approaches, and explore the diverse pharmacological activities of piperidine-containing drugs, including their roles as antipsychotics, analgesics, antihistamines, and beyond. Through a detailed analysis of key derivatives, this guide aims to provide researchers and drug development professionals with a thorough understanding of the enduring significance of the piperidine motif.

A Historical Perspective: From Pepper to Prescription

The story of piperidine begins with the spice that has captivated civilizations for centuries: black pepper. The pungent taste of pepper is primarily due to the alkaloid piperine, a compound that contains the piperidine moiety.[2]

The Dawn of Discovery

In 1850, the Scottish chemist Thomas Anderson first reported the isolation of a new compound by reacting piperine with nitric acid.[3] Two years later, in 1852, the French chemist Auguste Cahours independently achieved the same result and named the compound "piperidine," derived from the Latin word for pepper, Piper.[3] These early investigations laid the foundation for understanding the fundamental structure of this heterocyclic amine.

The Rise of Synthetic Chemistry

The industrial production of piperidine became possible through the hydrogenation of pyridine, a process typically employing a molybdenum disulfide catalyst.[3] This development was crucial for making piperidine and its derivatives readily available for further research and chemical synthesis. An alternative method, the Birch reduction of pyridine using sodium in ethanol, also provided a viable synthetic route.[3]

The true explosion in the significance of piperidine derivatives came with the systematic exploration of their pharmacological properties in the mid-20th century. The realization that this simple heterocyclic ring could serve as a scaffold for compounds with profound effects on the central nervous system marked a turning point in medicinal chemistry.

The Art of Synthesis: Constructing the Piperidine Core

The versatility of the piperidine scaffold is mirrored in the diverse array of synthetic methods developed for its construction and functionalization. These methods range from classical cyclization reactions to modern, highly selective catalytic processes.

Classical Approaches to Piperidine Synthesis

Historically, the synthesis of piperidines relied on cyclization reactions of linear precursors. A common strategy involves the Dieckmann condensation of an appropriate diester, followed by hydrolysis and decarboxylation to yield a 4-piperidone.[4] These 4-piperidones are valuable intermediates, particularly in the synthesis of potent analgesics like fentanyl and its analogs.[4]

Another classical approach is the reduction of substituted pyridines. This can be achieved through catalytic hydrogenation or with reducing agents like sodium in ethanol.[1] The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, a critical factor in the synthesis of chiral piperidine derivatives.

Modern Synthetic Methodologies

Recent years have witnessed a surge in the development of more efficient and selective methods for piperidine synthesis. These include:

-

Intramolecular Cyclization Cascades: Reductive hydroamination/cyclization cascades of alkynes provide an elegant route to piperidine rings.[1] This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that undergoes reduction to form the piperidine ring.[1]

-

Catalytic Hydrogenation: The use of transition metal catalysts, such as rhodium and palladium, has enabled the highly diastereoselective hydrogenation of pyridines to access specific stereoisomers of substituted piperidines.[1] These methods are often tolerant of various functional groups and can be performed under milder conditions than traditional reduction methods.[1]

-

Palladium-Catalyzed Hydrogenation for Fluorinated Piperidines: The Glorius group developed a palladium-catalyzed hydrogenation method for the synthesis of highly valuable fluorinated piperidines from their corresponding fluoropyridines.[1] This approach is effective in the presence of air and moisture, making it a practical tool for medicinal chemists.[1]

Experimental Protocol: A General Procedure for the Synthesis of Fentanyl

The synthesis of the potent opioid analgesic fentanyl highlights a common synthetic strategy involving the construction of a 4-anilidopiperidine core. The following is a generalized, three-step procedure based on optimized synthetic routes.[5][6]

Step 1: Synthesis of N-Phenethyl-4-piperidone (NPP)

-

Reaction: Reductive amination of 4-piperidone with phenethylamine.

-

Procedure: To a solution of 4-piperidone hydrochloride in a suitable solvent (e.g., methanol), add phenethylamine and a reducing agent such as sodium triacetoxyborohydride. The reaction is typically stirred at room temperature until completion. Work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography or distillation.

Step 2: Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP)

-

Reaction: Reductive amination of NPP with aniline.

-

Procedure: NPP is reacted with aniline in the presence of a reducing agent, often sodium cyanoborohydride or sodium triacetoxyborohydride, in a solvent like methanol or dichloroethane. The reaction mixture is stirred until the imine intermediate is fully reduced. Purification is typically achieved through crystallization or column chromatography.[7]

Step 3: Acylation to Fentanyl

-

Reaction: Acylation of ANPP with propionyl chloride.

-

Procedure: ANPP is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with propionyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated. The reaction is usually exothermic and is often carried out at reduced temperatures. After completion, the reaction is worked up by washing with aqueous solutions to remove salts and excess reagents, followed by purification of the final product, fentanyl, typically by crystallization of its citrate or hydrochloride salt.[8]

Figure 1: Generalized synthetic pathway for Fentanyl.

The Pharmacological Landscape of Piperidine Derivatives

The structural simplicity and conformational flexibility of the piperidine ring have made it a privileged scaffold in drug discovery, leading to the development of a vast array of therapeutic agents with diverse mechanisms of action.

Antipsychotics: Targeting Dopamine and Serotonin Receptors

A significant number of antipsychotic drugs incorporate the piperidine moiety. These drugs primarily exert their effects by modulating dopaminergic and serotonergic neurotransmission in the brain.[9]

-

Typical Antipsychotics: Haloperidol is a classic example of a typical antipsychotic that contains a piperidine ring. Its primary mechanism of action is the potent antagonism of dopamine D2 receptors in the mesolimbic pathway.[10] While effective in treating the positive symptoms of schizophrenia, this strong D2 blockade is also associated with a higher incidence of extrapyramidal side effects.[11]

-

Atypical Antipsychotics: Atypical antipsychotics, such as risperidone, also feature a piperidine core but exhibit a more complex receptor binding profile.[11] In addition to D2 receptor antagonism, risperidone is a potent antagonist of serotonin 5-HT2A receptors.[12] This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal symptoms compared to typical antipsychotics.[11]

Figure 2: Mechanism of action of piperidine-containing antipsychotics.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Piperidine Antipsychotics

| Compound | Dopamine D2 | Serotonin 5-HT2A |

| Haloperidol | 1.2 | 3.7 |

| Risperidone | 3.1 | 0.16 |

Data compiled from various sources.

Opioid Analgesics: A Double-Edged Sword